7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Description
Properties
IUPAC Name |
7,8-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-6-8-19(9-7-12)11-15-10-17(20)21-18-14(3)13(2)4-5-16(15)18/h4-5,10,12H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOVZQVAQMUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322823 | |
| Record name | 7,8-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
848275-04-7 | |
| Record name | 7,8-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7,8-dimethylchromen-2-one and 4-methylpiperidine.
Alkylation Reaction: The chromenone is alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Formation of Piperidine Derivative: The alkylated product is then reacted with 4-methylpiperidine under reflux conditions in a solvent like acetone to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Coumarin Core
A. 7,8-Dihydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
- Structural Differences : Hydroxyl groups at positions 7 and 8 instead of methyl groups, and a piperazine ring substituted with a 4-methoxyphenyl group at position 4 .
- Biological Activity: Exhibits trypanocidal activity with a predicted binding energy of −12.31 kcal/mol to Trypanosoma brucei alternative oxidase (TAO), comparable to other TAO inhibitors like colletochlorin B (−11.61 kcal/mol) . The hydroxyl groups may facilitate hydrogen bonding with TAO, enhancing stability, whereas the bulkier 4-methoxyphenyl group is accommodated by the enzyme’s active site .
- Key Contrast : The target compound’s 7,8-methyl groups likely reduce polarity, favoring membrane penetration over hydrogen bonding, which may alter potency against TAO .
B. 6-Chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
- Structural Differences : Chlorine at position 6 and methyl at position 7, with the same 4-methylpiperidine side chain as the target compound .
- This substitution pattern is distinct from the target’s 7,8-dimethyl configuration, which prioritizes steric effects over electronic modulation .
C. 7,7-Dimethyl-2-methylamino-4-(4-methylphenyl)-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one
- Structural Differences: A nitro group at position 3, methylamino at position 2, and a 7,7-dimethyl configuration .
- Biological Activity: Chromene derivatives with nitro and methylamino groups exhibit anticancer and anti-proliferative activities, though the target compound’s lack of these substituents suggests divergent mechanisms .
Variations in the Side Chain
A. Piperazine vs. Piperidine Derivatives
B. Hydroxymethylpiperidine Derivatives
- 7-Hydroxy-8-[(4-(hydroxymethyl)piperidin-1-yl)methyl]-3-(4-methoxyphenyl)-4H-chromen-4-one : The hydroxymethyl group increases hydrophilicity, contrasting with the target compound’s methyl group, which prioritizes lipophilicity .
Biological Activity
7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by a unique chromene core and specific substitutions that may influence its biological activity. Its molecular formula is C₁₈H₂₃N₁O₂, with a molecular weight of approximately 285.387 g/mol. This compound has garnered interest due to the potential therapeutic applications associated with chromenones, including anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory Properties
The anti-inflammatory potential of chromenones is well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural modifications in this compound could modulate its efficacy in reducing inflammation.
Anticancer Activity
Preliminary studies suggest that chromenone derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Comparative Analysis of Chromenone Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methyl groups at positions 7 and 8; piperidine at position 4 | Antioxidant, anti-inflammatory, anticancer |
| Chroman-4-One Derivatives | Varies based on substitutions | Anti-parasitic, anticancer |
| 4-Methylumbelliferone | Methyl group at position 4 | Antioxidant, fluorescent labeling |
Study on Chroman Derivatives
A study evaluated various chroman derivatives for their biological activities against parasitic enzymes and cancer cells. The results indicated that modifications in the chroman structure significantly influenced their inhibitory effects and selectivity indices against targeted enzymes like pteridine reductase 1 (PTR1) in Trypanosoma brucei and Leishmania major . This suggests that similar structural modifications in this compound could yield promising biological activities.
In Silico Studies
In silico approaches have been utilized to identify potential inhibitors for human SIRT1 using chromenone derivatives as a scaffold. These studies provide insights into how structural variations can affect binding affinities and biological activity . Such computational analyses could guide future experimental designs for testing this compound's efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
